molecular formula C28H29N3O4S3 B2456198 ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate CAS No. 671200-53-6

ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate

Cat. No.: B2456198
CAS No.: 671200-53-6
M. Wt: 567.74
InChI Key: PDCMLKJSYNRRSZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S3/c1-5-35-27(34)22-16(3)17(4)37-24(22)29-21(32)14-36-28-30-25-23(19-12-11-15(2)13-20(19)38-25)26(33)31(28)18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCMLKJSYNRRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the benzothiolo[2,3-d]pyrimidin moiety. The final steps involve the esterification and acetylation reactions to obtain the desired compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiophene or benzothiolo[2,3-d]pyrimidin rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound of interest has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives of thiophene have been linked to antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Cancer Research:
Compounds containing thiophene rings have been investigated for their anticancer properties. Ethyl 4,5-dimethylthiophene derivatives have shown potential in targeting cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have demonstrated that modifications to the thiophene structure can enhance cytotoxicity against specific cancer types .

Drug Development:
This compound serves as a scaffold for synthesizing novel drugs. Its unique structure allows for modifications that can improve pharmacokinetic properties and biological activity. Researchers are exploring its use in developing targeted therapies for diseases such as cancer and bacterial infections .

Material Science

Organic Electronics:
Thiophene derivatives are critical in the fabrication of organic semiconductors due to their electrical properties. The compound can be used in organic photovoltaic devices and field-effect transistors (FETs). Its ability to form stable thin films makes it suitable for applications in flexible electronics .

Polymer Chemistry:
The incorporation of ethyl 4,5-dimethylthiophene into polymer matrices has been explored to enhance material properties such as conductivity and thermal stability. Research shows that blending this compound with polymers can lead to improved mechanical strength and electrical conductivity, making it valuable for advanced material applications .

Synthesis and Characterization

The synthesis of ethyl 4,5-dimethylthiophene derivatives often involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Table 1: Synthesis Pathways

StepReagentsConditionsYield (%)
1Thiophene derivative + Acetic anhydrideReflux85
2Reaction with amineStirring at room temp90
3Ethyl ester formationAcid catalysis75

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: These compounds share the thiophene ring structure and may have similar chemical reactivity.

    Benzothiolo[2,3-d]pyrimidin Derivatives: These compounds share the benzothiolo[2,3-d]pyrimidin moiety and may have similar biological activity.

    Ester Derivatives: Compounds with ester functional groups may undergo similar hydrolysis reactions.

The uniqueness of Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate lies in its combination of these different structural elements, which can lead to distinct properties and applications.

Biological Activity

Ethyl 4,5-dimethyl-2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core with various substituents that contribute to its biological activity. Its structure can be broken down as follows:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Dimethyl Substituents : Located at positions 4 and 5, influencing the compound's lipophilicity and receptor binding.
  • Acetamido Group : Enhances solubility and may influence biological interactions.
  • Thia-Diazatricyclo Structure : A complex bicyclic system that may exhibit unique pharmacological properties.
PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃S₂
Molecular Weight385.53 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of ethyl 4,5-dimethyl-2-[2-(...)] involves several mechanisms:

  • Receptor Modulation : The compound has been investigated for its ability to interact with various receptors, particularly in the central nervous system (CNS). Its structural components suggest potential binding affinity to orexin receptors, which are crucial in regulating sleep and arousal.
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives of thiophene compounds have shown antimicrobial activity, suggesting a possible therapeutic application against bacterial infections.

Pharmacological Effects

Research into the pharmacological effects of this compound has yielded promising results:

  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines using MTT assays. The compound demonstrated variable IC50 values, indicating selective toxicity against certain cancer types while sparing normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa12.5
MCF-78.0
A54915.3

Case Studies

  • Study on Orexin Receptor Modulation :
    A study focused on the interaction of similar compounds with orexin receptors highlighted the importance of structural features in modulating receptor activity. Compounds with thiophene rings showed significant binding affinities and potential as therapeutic agents for insomnia and other sleep disorders .
  • Antioxidant Activity Assessment :
    A comparative analysis of various thiophene derivatives revealed that certain modifications led to enhanced antioxidant capabilities, suggesting that ethyl 4,5-dimethyl-2-[2-(...)] could be optimized for improved efficacy .
  • Antimicrobial Testing :
    The compound's derivatives were tested against standard bacterial strains, showing promising results in inhibiting growth, thus warranting further exploration into their potential as antimicrobial agents .

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